molecular formula C26H34N2O3 B601678 Dronedarone Impurity 1 CAS No. 141626-26-8

Dronedarone Impurity 1

Cat. No.: B601678
CAS No.: 141626-26-8
M. Wt: 422.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dronedarone Impurity 1, also known as N-[2-Butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-5-benzofuranyl]methanesulfonamide, is a process-related impurity of the antiarrhythmic drug dronedarone. Dronedarone is a benzofuran derivative used to manage atrial fibrillation and atrial flutter. The impurity is formed during the synthesis of dronedarone and is monitored to ensure the purity and safety of the final pharmaceutical product .

Scientific Research Applications

Dronedarone Impurity 1 is primarily used in scientific research to study the impurity profile of dronedarone. It is used as a reference standard in analytical methods to ensure the quality and safety of dronedarone in pharmaceutical formulations. Additionally, it is used in the development of new analytical techniques for impurity profiling and stability studies .

Safety and Hazards

Dronedarone, the parent compound of Dronedarone Impurity 1, has been associated with serious eye irritation and is very toxic to aquatic life with long-lasting effects . It is also associated with rare cases of severe liver damage, including liver failure .

Future Directions

As an impurity of Dronedarone, the study of Dronedarone Impurity 1 is important for the quality control of Dronedarone. Future research may focus on the further identification and characterization of Dronedarone impurities, as well as the development of more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dronedarone Impurity 1 involves several steps, starting with the reaction of 2-butyl-3-(4-hydroxybenzoyl)-5-benzofuran with 3-(butylamino)propyl chloride in the presence of a base. This reaction forms the intermediate, which is then treated with methanesulfonyl chloride to yield the final impurity .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of other impurities. The process involves strict control of temperature, pH, and reaction time to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Dronedarone Impurity 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Comparison with Similar Compounds

  • Dronedarone Impurity A
  • Dronedarone Impurity B
  • Amiodarone

Comparison: Dronedarone Impurity 1 is unique due to its specific structural modifications, which differentiate it from other impurities and related compounds. Unlike amiodarone, dronedarone and its impurities lack iodine moieties, reducing the risk of thyroid-related side effects. Additionally, this compound has a distinct methanesulfonamide group, which influences its chemical reactivity and interactions .

Properties

CAS No.

141626-26-8

Molecular Formula

C26H34N2O3

Molecular Weight

422.57

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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